

# Independent Validation of Celyad's CAR T-Cell Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Celyad Oncology's Chimeric Antigen Receptor (CAR) T-cell therapies, CYAD-01 and CYAD-211, with alternative treatments. The information is based on independently published clinical trial data to support informed research and development decisions.

## **Executive Summary**

Celyad Oncology has been developing CAR T-cell therapies utilizing the Natural Killer Group 2D (NKG2D) receptor and short hairpin RNA (shRNA) technology. This guide evaluates the clinical data from their key programs, CYAD-01 and CYAD-211, and compares them against other CAR T-cell therapies in similar indications. While Celyad's therapies have shown acceptable safety profiles, the clinical efficacy has varied, leading to the discontinuation of the CYAD-01 program. In contrast, alternative allogeneic CAR T-cell therapies for multiple myeloma and CAR T-cell therapies for colorectal cancer have demonstrated promising response rates in early-phase trials.

## **Data Presentation: Comparative Clinical Trial Data**

The following tables summarize the key quantitative data from clinical trials of Celyad's CAR T-cell therapies and their alternatives.

Table 1: Celyad's CAR T-Cell Therapies - Clinical Trial Data



Therapy	Target	Indication	Trial Name	Phase	Overall Respons e Rate (ORR)	Key Efficacy & Safety Notes
CYAD-01	NKG2D Ligands	Relapsed/ Refractory (r/r) Acute Myeloid Leukemia (AML) & Myelodyspl astic Syndromes (MDS)	THINK (NCT0301 8405)		25% (3/12 evaluable patients)[1]	Treatment was well- tolerated but showed limited durability. [1] The program was discontinue d.[2] Median follow-up was 118 days.[1][3]
CYAD-211	BCMA & shRNA targeting CD3ζ	r/r Multiple Myeloma	IMMUNICY -1 (NCT0461 3557)		2 partial responses in 8 evaluable patients[4]	Good safety profile with no Graft- versus- Host Disease (GvHD) observed. [5][6] Engraftme nt was short- lasting.[4] [7] Median progressio n-free



survival of
18.3
months
has been
reported in
the context
of a
combinatio
n therapy
trial also
mentioned
in the
source.[8]

Table 2: Alternative CAR T-Cell Therapies - Clinical Trial Data



Therapy	Target	Indication	Trial Name	Phase	Overall Respons e Rate (ORR)	Median Duration of Response (mDOR)
ALLO-715	всма	r/r Multiple Myeloma	UNIVERSA L (NCT0409 3596)	I	70.8% (in the optimal dose group)[9] [10]	8.3 months[9] [10]
P-BCMA- ALLO1	ВСМА	r/r Multiple Myeloma	NCT04960 579	I	91% (in optimized lymphodepl etion arm)	232 days (for arms with ≥6 months follow-up) [11]
Anti-CEA CAR-T	CEA	Colorectal Cancer with Liver Metastases	NCT05240 950	I	57.14% of patients in the highest dose group were recurrence-free at 2 years[12]	Not yet reported

## **Experimental Protocols**

Below are the methodologies for the key clinical trials cited in this guide.

## **Celyad Oncology Clinical Trials**

 THINK Trial (CYAD-01): This was a Phase I, open-label, dose-escalation study (NCT03018405) in patients with relapsed or refractory AML, MDS, or multiple myeloma.[13]
 [14] The trial evaluated three dose levels of CYAD-01 administered via three infusions at



two-week intervals without preconditioning chemotherapy.[1] The primary endpoint was the assessment of safety and the determination of the recommended Phase II dose.[14]

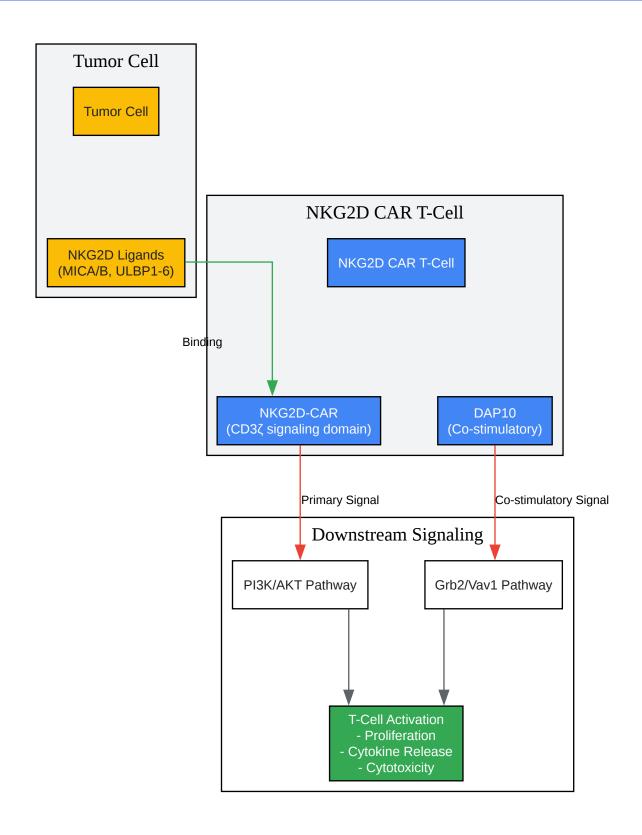
• IMMUNICY-1 Trial (CYAD-211): This is a Phase I, open-label, dose-escalation trial (NCT04613557) in adult patients with relapsed or refractory multiple myeloma.[5][6][7][15] Patients receive a non-myeloablative preconditioning regimen of cyclophosphamide and fludarabine followed by a single infusion of CYAD-211.[5][6][7] The study is designed to evaluate the safety, clinical activity, and cell kinetics of CYAD-211 at three different dose levels.[6][7]

### **Alternative Therapies Clinical Trials**

- UNIVERSAL Trial (ALLO-715): This is a Phase I trial (NCT04093596) evaluating the
  allogeneic CAR T-cell therapy ALLO-715 in patients with relapsed/refractory multiple
  myeloma.[10][16] The protocol involves a lymphodepletion regimen containing fludarabine,
  cyclophosphamide, and ALLO-647 (an anti-CD52 monoclonal antibody) followed by a single
  infusion of ALLO-715.[10]
- P-BCMA-ALLO1 Phase I Trial: This is an ongoing Phase I/Ib clinical trial (NCT04960579) of P-BCMA-ALLO1 in patients with relapsed/refractory multiple myeloma.[17][18] The study includes multiple arms with varying doses of cyclophosphamide in the lymphodepletion regimen.[18]
- Anti-CEA CAR-T Trial (NCT05240950): This is a Phase I clinical trial evaluating the safety
  and efficacy of anti-CEA CAR T-cells in patients with colorectal cancer with liver metastases
  after radical resection.[12][19][20] The study utilizes a dose-escalating design with three
  dose levels.[12] The primary endpoints are safety and relapse-free survival at 24 months.[12]

# Mandatory Visualization Signaling Pathways and Experimental Workflows

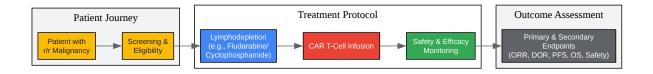




Click to download full resolution via product page

Caption: NKG2D CAR T-Cell Signaling Pathway.





Click to download full resolution via product page

Caption: General Clinical Trial Workflow for CAR T-Cell Therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CYAD-01, an autologous NKG2D-based CAR T-cell therapy, in relapsed or refractory acute myeloid leukaemia and myelodysplastic syndromes or multiple myeloma (THINK): haematological cohorts of the dose escalation segment of a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celyad Reports A First Complete Response In A Relapsed Refractory AML Patient In The THINK Trial BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I CAR-T Clinical Trials Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Proof-of-Concept of a Non-Gene Editing Technology Using miRNA-Based shRNA to Engineer Allogeneic CAR T-Cells | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. celyad.com [celyad.com]
- 8. CYAD-211 Immunotherapy for Multiple Myeloma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. News: Clinical Trial Update: Encouraging Safety and Efficacy Data From Phase 1 TALEN Trial in Multiple Myeloma CRISPR Medicine [crisprmedicinenews.com]



- 10. Allogeneic BCMA-targeting CAR T cells in relapsed/refractory multiple myeloma: phase 1 UNIVERSAL trial interim results PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poseida Therapeutics Reports Positive Interim Phase 1 Results for Allogeneic CAR-T Therapy P-BCMA-ALLO1 with High Overall Response Rates in Heavily Pretreated Relapsed/Refractory Multiple Myeloma Patients [prnewswire.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Study protocol for THINK: a multinational open-label phase I study to assess the safety and clinical activity of multiple administrations of NKR-2 in patients with different metastatic tumour types PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. allogene.com [allogene.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Phase I trial on the efficacy and safety of P-BCMA-ALLO1 CAR T-cell therapy in RRMM [multiplemyelomahub.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov:443]
- 20. Anti-CEA CAR-T Cells to Treat Colorectal Liver Metastases | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Independent Validation of Celyad's CAR T-Cell Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223045#independent-validation-of-celad-s-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com